molecular formula C9H15N3O4S B7555267 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid

3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid

货号 B7555267
分子量: 261.30 g/mol
InChI 键: ZETJBFIRFAXACT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid, commonly known as EIPA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPA has been extensively studied for its ability to inhibit the activity of the Na+/H+ exchanger (NHE), which is involved in regulating intracellular pH and cell volume.

作用机制

EIPA inhibits the activity of 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid by binding to its extracellular domain, which prevents the exchange of Na+ and H+. This leads to a decrease in intracellular pH and an increase in cell volume. EIPA has also been shown to inhibit other ion channels, such as TRPV1 and TRPA1, which are involved in pain sensation.
Biochemical and Physiological Effects
EIPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. EIPA has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and metastasis, which is the spread of cancer to other parts of the body. In addition, EIPA has been shown to have neuroprotective effects and improve cardiac function in animal models of heart failure.

实验室实验的优点和局限性

One of the main advantages of using EIPA in lab experiments is its specificity for 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid. EIPA has been extensively studied and has a well-established mechanism of action. However, EIPA has also been shown to inhibit other ion channels, which may limit its use in certain experiments. In addition, EIPA has poor solubility in water, which may require the use of organic solvents.

未来方向

There are several future directions for the study of EIPA. One area of research is the development of more potent and selective 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid inhibitors. This may involve modifying the structure of EIPA or developing new compounds based on its structure. Another area of research is the investigation of the role of 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid in various diseases and the potential therapeutic applications of 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid inhibitors. Finally, the use of EIPA in combination with other therapies, such as chemotherapy or radiation therapy, may improve their efficacy and reduce their side effects.

合成方法

EIPA is synthesized by reacting 4-methylimidazole with ethyl chloroacetate to form ethyl-4-methylimidazole-2-carboxylate. This intermediate is then reacted with sodium sulfonate to form 4-methylimidazole-2-sulfonic acid ethyl ester, which is further reacted with methylamine to form 4-methylimidazole-2-sulfonic acid ethyl ester methylamide. The final step involves reacting 4-methylimidazole-2-sulfonic acid ethyl ester methylamide with 2-chloroethylamine hydrochloride to form EIPA.

科学研究应用

EIPA has been extensively studied for its ability to inhibit the activity of the Na+/H+ exchanger (3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid), which is involved in regulating intracellular pH and cell volume. 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid plays a critical role in various physiological processes, including cell proliferation, migration, and apoptosis. Dysregulation of 3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid activity has been implicated in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Therefore, EIPA has been investigated as a potential therapeutic agent for these diseases.

属性

IUPAC Name

3-[ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4S/c1-3-12(5-4-9(13)14)17(15,16)8-6-11(2)7-10-8/h6-7H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETJBFIRFAXACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)S(=O)(=O)C1=CN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。